Tert-butyl 4-bromo-2,5-difluorobenzoate
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Overview
Description
Tert-butyl 4-bromo-2,5-difluorobenzoate is an organic compound with the molecular formula C11H11BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2,5-difluorobenzoate typically involves the esterification of 4-bromo-2,5-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2,5-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 4-bromo-2,5-difluorobenzyl alcohol.
Oxidation: Formation of carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
Tert-butyl 4-bromo-2,5-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2,5-difluorobenzoate involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-2,6-difluorobenzoate
- Tert-butyl 4-bromo-2-fluorobenzoate
- Tert-butyl 5-chloro-2,4-difluorobenzoate
Uniqueness
Tert-butyl 4-bromo-2,5-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to its analogs. This unique structure can lead to distinct interactions with biological targets and different applications in various fields of research.
Properties
Molecular Formula |
C11H11BrF2O2 |
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Molecular Weight |
293.10 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2,5-difluorobenzoate |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,1-3H3 |
InChI Key |
SMKMSDMEXZAVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
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